

Application Notes and Protocols for NVP-CLR457 in Xenograft Mouse Models

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Compound of Interest

Compound Name: *Nvp-clr457*

Cat. No.: *B11930046*

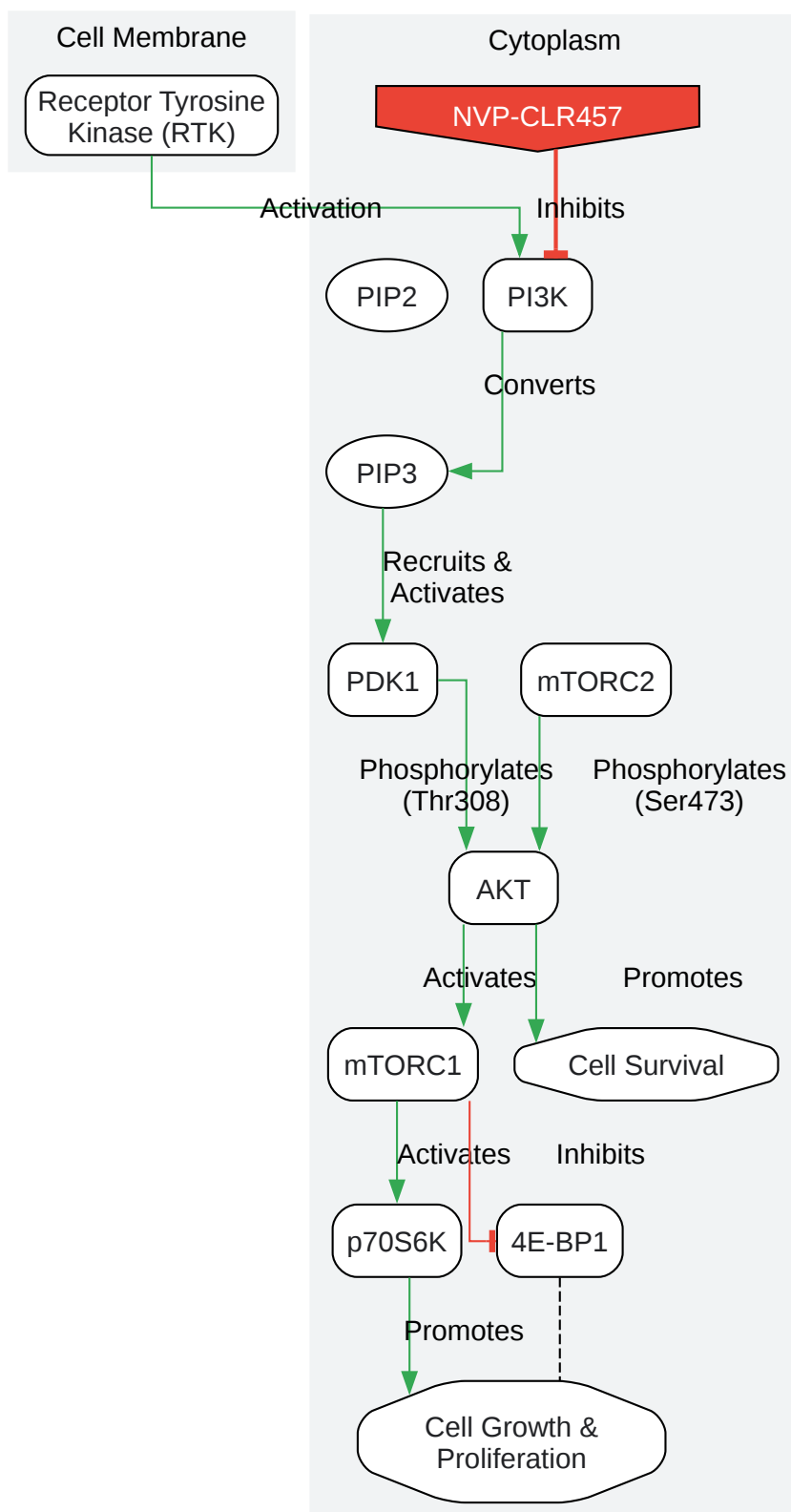
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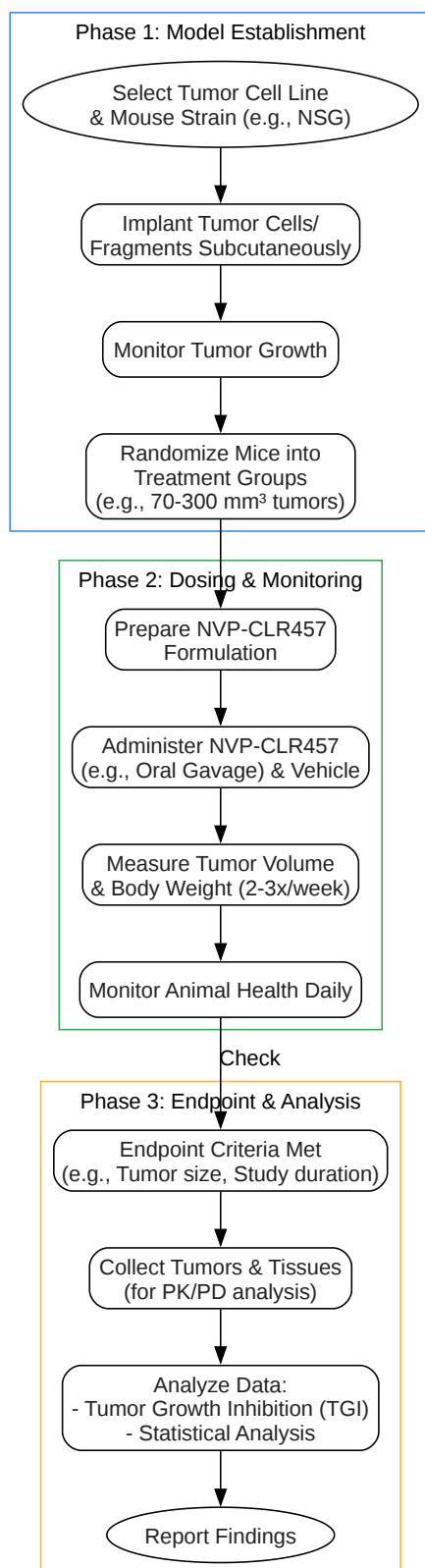
Audience: Researchers, scientists, and drug development professionals.

Introduction **NVP-CLR457** is an orally active and potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] It demonstrates a balanced inhibition of all four class I PI3K isoforms (p110 α , p110 β , p110 δ , and p110 γ) and has been evaluated for its antitumor activity in preclinical models.[3] Unlike its predecessor buparlisib, **NVP-CLR457** was specifically designed to minimize central nervous system (CNS) penetration and to eliminate off-target effects on microtubule stabilization.[2][3][4] These application notes provide detailed protocols for utilizing **NVP-CLR457** in xenograft mouse models to assess its anti-cancer efficacy.

Mechanism of Action: PI3K Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[5][6] In many cancers, this pathway is aberrantly activated. **NVP-CLR457** exerts its anti-tumor effects by inhibiting the PI3K enzymes, thereby blocking the downstream signaling cascade.





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